Decylamine

Description

Properties

IUPAC Name |

decan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-2-3-4-5-6-7-8-9-10-11/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZGKXUYDGKKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022171 | |

| Record name | 1-Decanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine odor; [Hawley] mp = 17 deg C; [ChemIDplus] Clear colorless liquid; mp = 15 deg C; Absorbs carbon dioxide from air; [MSDSonline] | |

| Record name | Decylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220.5 °C | |

| Record name | DECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.5X10+2 mg/L at 25 °C | |

| Record name | DECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.73 | |

| Record name | DECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.5 (Air = 1) | |

| Record name | DECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.1 [mmHg], 0.1 mm Hg at 25 °C | |

| Record name | Decylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Water-white liquid | |

CAS No. |

2016-57-1 | |

| Record name | Decylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9KKQ6ZZG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

17 °C | |

| Record name | DECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

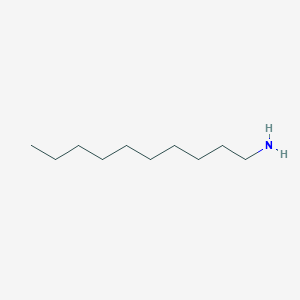

Decylamine chemical formula and structure

An In-depth Technical Guide to Decylamine for Researchers and Drug Development Professionals

Abstract

Decylamine, a primary alkylamine with a ten-carbon chain, is a versatile compound in organic chemistry and materials science.[1][2] Its amphiphilic nature, stemming from a hydrophobic decyl tail and a hydrophilic amine head, underpins its utility as a surfactant, corrosion inhibitor, and a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4][5] This guide provides a comprehensive overview of decylamine's chemical formula, structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

Decylamine is a straight-chain primary amine.[5] The molecule consists of a ten-carbon alkyl group (decyl group) attached to an amino group (-NH2).[4][5] This structure imparts both hydrophobic and hydrophilic characteristics to the molecule.[3][5]

Physicochemical Properties

The physical and chemical properties of decylamine are summarized in the table below. It is a colorless liquid at room temperature with a characteristic amine or ammonia-like odor.[4][6][9] It is slightly soluble in water but readily soluble in organic solvents like ethanol (B145695) and ether.[9][10]

| Property | Value |

| Molecular Weight | 157.30 g/mol [6][11] |

| Appearance | Colorless to pale yellow liquid[4][5] |

| Odor | Amine/ammonia-like[4][6][9] |

| Melting Point | 12-17 °C[6][9][11] |

| Boiling Point | 216-220.5 °C[6][9][12] |

| Density | 0.787 g/mL at 25 °C[9][11] |

| Vapor Density | 5.5 (Air = 1)[4][6] |

| Water Solubility | 550 mg/L at 25 °C[4][6] |

| Refractive Index | 1.436 at 20 °C[9][12] |

Synthesis and Reactivity

Decylamine can be synthesized through several methods, including the reductive amination of decanal (B1670006), the reduction of decanenitrile, and the alkylation of ammonia (B1221849) with a decyl halide.[3][4] As a primary amine, it undergoes typical reactions such as acylation, alkylation, and condensation to form a variety of derivatives including amides and imines.[10][13] It is a nucleophilic and basic compound.[2][10]

Experimental Protocol: Synthesis of Decylamine via Reductive Amination

This protocol details the synthesis of decylamine from decanal and ammonia using a reducing agent.[3]

Materials:

-

Decanal (C₁₀H₂₀O)

-

Ammonia (NH₃)

-

Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas (H₂) with a Palladium catalyst (Pd)

-

Anhydrous ethanol (or another suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for inert atmosphere (e.g., nitrogen or argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve decanal in anhydrous ethanol.

-

Imine Formation: Add a solution of ammonia in ethanol to the decanal solution. Stir the mixture at room temperature to facilitate the formation of the corresponding imine (C₁₀H₂₁CH=NH).[3]

-

Reduction:

-

Using NaBH₃CN: Slowly add sodium cyanoborohydride to the reaction mixture. The reaction is typically carried out at a controlled temperature between 25–60°C.[3]

-

Using Catalytic Hydrogenation: Alternatively, transfer the imine solution to a hydrogenation reactor. Add a palladium catalyst and subject the mixture to hydrogen gas pressure.

-

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Workup:

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude decylamine by fractional distillation to obtain the final product.

-

Applications in Research and Development

Decylamine serves as a crucial building block in the synthesis of various organic compounds.[1] It is used in the preparation of surfactants, corrosion inhibitors, and as a capping agent for the synthesis of nanoparticles.[3][4] In the pharmaceutical industry, it is utilized as an intermediate in the synthesis of biologically active molecules.[1] For instance, it has been used in the synthesis of the dynole 2-24 series of compounds through reductive amination.[3][9]

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of decylamine via reductive amination.

Caption: Workflow for the synthesis of decylamine.

Safety and Handling

Decylamine is a flammable liquid and can cause skin and eye irritation.[4][9] It is incompatible with strong oxidizing agents and acids.[4][9] It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[4] Decylamine can absorb carbon dioxide from the air.[4][9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Decylamine | High-Purity Amine Reagent | RUO [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Decylamine | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. n-Decylamine, 99% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 1-Decanamine [webbook.nist.gov]

- 9. Decylamine | 2016-57-1 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Decylamine 95 2016-57-1 [sigmaaldrich.com]

- 12. Fatty Amine Decylamine For Sale | 2016-57-1 [whamine.com]

- 13. getidiom.com [getidiom.com]

An In-depth Technical Guide to the Physical Properties of n-Decylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Decylamine, also known as 1-aminodecane, is a primary aliphatic amine with the chemical formula C₁₀H₂₃N. It consists of a ten-carbon alkyl chain attached to an amino group. This structure imparts both hydrophobic and hydrophilic properties to the molecule, making it a subject of interest in various fields, including as a corrosion inhibitor, a surfactant, and an intermediate in organic synthesis.[1][2] A thorough understanding of its physical properties is crucial for its application in research, particularly in drug development and material science, where these properties can influence formulation, stability, and biological interactions. This guide provides a comprehensive overview of the key physical properties of n-decylamine, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties of n-Decylamine

The physical characteristics of n-decylamine are well-documented across various chemical and safety databases. The following tables summarize the key quantitative data.

General and Thermodynamic Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₂₃N | [3][4] |

| Molecular Weight | 157.30 g/mol | [4][5][6] |

| Melting Point | 12-17 °C (54-63 °F) | [3][7][8][9] |

| Boiling Point | 216-221.4 °C (421-430.5 °F) at 760 mmHg | [3][5][7][8][10] |

| Flash Point | 85-89 °C (185-192.2 °F) | [4][5][7][11] |

| Autoignition Temperature | Not available | [11] |

| Vapor Pressure | 0.107 mmHg at 25 °C | [7][12] |

| Vapor Density | 5.5 (Air = 1) | [9][12] |

Physicochemical Properties

| Property | Value | References |

| Density | 0.787 g/mL at 25 °C | [3][5][6][7][8] |

| Solubility in Water | Slightly soluble (550 mg/L at 25 °C) | [1][9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, chloroform | [7] |

| Refractive Index (n₂₀/D) | 1.436 - 1.437 at 20 °C | [7][8][10][13] |

| pKa | 10.64 at 25 °C | [7][14] |

| LogP (Octanol/Water Partition Coefficient) | 1.92 | [9][10] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for key experiments, based on standard laboratory practices and established testing methods.

Determination of Melting Point

Objective: To determine the temperature at which n-decylamine transitions from a solid to a liquid state.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of solid n-decylamine (previously cooled below its melting point) is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the initial to the final temperature. For a pure substance, this range is typically narrow.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of liquid n-decylamine equals the external pressure.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of n-decylamine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed in the oil.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should also be recorded.

Determination of Density

Objective: To determine the mass per unit volume of n-decylamine.

Methodology (Pycnometer Method):

-

Preparation: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately (m₁).

-

Sample Filling: The pycnometer is filled with n-decylamine, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

Weighing: The filled pycnometer is weighed (m₂).

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. The filled pycnometer is weighed again (m₃). The volume of the pycnometer (V) is calculated using the mass of the water (m₃ - m₁) and its known density.

-

Calculation: The density of n-decylamine (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.

Determination of Solubility in Water

Objective: To determine the extent to which n-decylamine dissolves in water at a specific temperature.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of n-decylamine is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved amine.

-

Separation: The mixture is allowed to stand, and the aqueous phase is carefully separated from the undissolved n-decylamine, often by centrifugation followed by filtration through a syringe filter.

-

Quantification: The concentration of n-decylamine in the aqueous solution is determined using a suitable analytical technique, such as gas chromatography (GC) or titration with a standardized acid.

-

Reporting: The solubility is reported in units of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Determination of Refractive Index

Objective: To measure the extent to which light is refracted when passing through n-decylamine.

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of n-decylamine are placed on the prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken must be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Flash Point

Objective: To determine the lowest temperature at which the vapors of n-decylamine will ignite in the presence of an ignition source.

Methodology (Pensky-Martens Closed-Cup Tester - ASTM D93):

-

Apparatus: A Pensky-Martens closed-cup apparatus is used, which consists of a test cup with a lid that can be opened to introduce an ignition source.

-

Procedure: A specified volume of n-decylamine is placed in the test cup and heated at a slow, constant rate. The sample is stirred to ensure uniform temperature.

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.

Determination of pKa

Objective: To determine the acid dissociation constant of the protonated form of n-decylamine.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of n-decylamine is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a liquid chemical substance like n-decylamine.

Caption: Workflow for the determination of physical properties of n-decylamine.

Conclusion

This technical guide has provided a detailed summary of the core physical properties of n-decylamine, presenting quantitative data in a structured format for ease of reference. Furthermore, it has outlined the standard experimental protocols for the determination of these properties, offering a practical resource for researchers and professionals in the fields of chemistry and drug development. The provided workflow diagram visually encapsulates the logical progression of physical characterization. A solid understanding and accurate measurement of these fundamental properties are indispensable for the effective and safe utilization of n-decylamine in its various applications.

References

- 1. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. astm-d92-flash-and-fire-point-testing [pentyllabs.com]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. chm.uri.edu [chm.uri.edu]

- 7. scimed.co.uk [scimed.co.uk]

- 8. uregina.scholaris.ca [uregina.scholaris.ca]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. store.astm.org [store.astm.org]

- 13. delltech.com [delltech.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to Decylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of decylamine, a primary alkylamine with significant applications in chemical synthesis, materials science, and as an intermediate in the production of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides a list of synonyms, and outlines a key synthetic protocol involving this compound.

Chemical Identity and Synonyms

Decylamine, a straight-chain primary amine with a ten-carbon aliphatic tail, is a versatile chemical intermediate. Its identity is standardized by its CAS Registry Number.

Decylamine is also known by a variety of other names in scientific literature and commerce. A comprehensive list of synonyms is provided below:

Physicochemical Properties

Decylamine is a clear, colorless to pale yellow liquid at room temperature, possessing a characteristic ammonia-like or fishy odor.[7][8] It is flammable and known to absorb carbon dioxide from the air.[7] Its amphiphilic nature, with a hydrophobic decyl chain and a hydrophilic amine group, dictates its solubility and reactivity.[9] It is slightly soluble in water but readily soluble in organic solvents such as ethanol, ether, acetone, benzene, and chloroform.[1][7][10]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₃N | [2][7] |

| Molecular Weight | 157.30 g/mol | [1][2][3] |

| Melting Point | 12-14 °C | [3][6][7] |

| Boiling Point | 216-218 °C | [1][3][7] |

| Density | 0.787 g/mL at 25 °C | [3][7] |

| Refractive Index (n²⁰/D) | 1.436 | [3][7] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [3][5][11] |

| pKa | 10.64 at 25 °C | [6][7] |

Applications in Research and Drug Development

Decylamine's reactivity makes it a valuable building block in organic synthesis. The primary amine group is nucleophilic and basic, allowing it to participate in a wide array of reactions including acylation, alkylation, and condensation.[1]

Key applications include:

-

Pharmaceutical Intermediate : It serves as a crucial intermediate in the synthesis of pharmacologically active compounds.[9][12][13] A notable example is its use in the synthesis of the dynamin GTPase inhibitor, Dynole 2-24.[7][9][11][14]

-

Agrochemical Synthesis : Decylamine is used in the manufacturing of pesticides, herbicides, and fungicides.[8][12]

-

Corrosion Inhibitor : It is an effective corrosion inhibitor, particularly for zinc in acidic solutions.[7][9]

-

Surfactant Production : As a precursor, it is used to create non-ionic or cationic surfactants for detergents and emulsifiers.[1]

-

Nanomaterials : It acts as a capping agent in the synthesis and stabilization of metallic and semiconductor nanoparticles, controlling particle growth and preventing aggregation.[9] It has also been used as a template in the synthesis of mesoporous iron oxides.[7][14]

Experimental Protocols

Decylamine is a key reactant in various synthetic procedures. Below is a detailed methodology for a reaction where it is prominently used.

Synthesis of Dynole 2-24 via Reductive Amination

Dynole 2-24, N-((1-(3-(dimethylamino)propyl)-1H-indol-3-yl)methyl)decan-1-amine, is a dynamin inhibitor synthesized using decylamine. The synthesis is achieved through the reductive amination of 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde with decylamine.[2][7][8][9]

Reaction Principle: Reductive amination is a two-step process that transforms a carbonyl group into an amine. First, the amine (decylamine) reacts with the aldehyde to form an imine intermediate. This intermediate is then reduced in situ to the target secondary amine (Dynole 2-24) using a suitable reducing agent.

Materials:

-

1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde

-

Decylamine

-

Sodium borohydride (B1222165) (or another suitable reducing agent)

-

Methanol (or another suitable solvent)

-

p-Toluenesulfonic acid monohydrate (PTSA) (optional, as an activator)

Procedure:

-

In a suitable reaction vessel, dissolve 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde (1 equivalent) in methanol.

-

Add decylamine (1 equivalent) to the solution.

-

If using an activator, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or NMR.

-

Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (a molar excess, e.g., 1.5-2 equivalents) portion-wise to the cooled mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the reduction is complete (monitor by TLC).

-

Quench the reaction by carefully adding water or a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure Dynole 2-24.

Visualized Workflow and Relationships

The following diagrams illustrate key logical and experimental relationships involving decylamine.

Caption: Common synthetic routes for the preparation of Decylamine.

Caption: Experimental workflow for the synthesis of Dynole 2-24.

References

- 1. newcastle.edu.au [newcastle.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Synthesis of Dynole 34-2, Dynole 2-24 and Dyngo 4a for investigating dynamin GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Dynole 34-2, Dynole 2-24 and Dyngo 4a for investigating dynamin GTPase | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. gctlc.org [gctlc.org]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Decylamine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of decylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining these values. The information herein is intended to be a valuable resource for professionals in research and drug development, enabling informed solvent selection and the design of precise experimental procedures.

Introduction to Decylamine Solubility

Decylamine (C₁₀H₂₃N) is a primary aliphatic amine with a 10-carbon alkyl chain. Its molecular structure, featuring a polar amine head (-NH₂) and a long, nonpolar hydrocarbon tail, dictates its solubility characteristics. This amphiphilic nature results in low solubility in water but significant solubility in many organic solvents.[1][2] The principle of "like dissolves like" is central to understanding its behavior; the long alkyl chain favors dissolution in nonpolar solvents, while the amine group can engage in hydrogen bonding with polar solvents.[3]

Decylamine is readily soluble in a range of common organic solvents, including ethanol, ether, acetone, benzene, chloroform, and ethyl acetate.[4][5][6] However, for precise applications in areas such as drug formulation, reaction chemistry, and purification, qualitative statements are insufficient. The following sections provide the tools to quantify the solubility of decylamine.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Decylamine in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | ||||

| Acetone | ||||

| Methyl Ethyl Ketone | ||||

| Ethers | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran | ||||

| Aromatic Hydrocarbons | ||||

| Benzene | ||||

| Toluene | ||||

| Halogenated Solvents | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Esters | ||||

| Ethyl Acetate | ||||

| Alkanes | ||||

| n-Hexane | ||||

| Cyclohexane |

Experimental Protocol: Determination of Decylamine Solubility

The following methodology is based on the isothermal shake-flask method, a widely accepted and reliable technique for measuring the equilibrium solubility of a liquid in a solvent.[3][7]

3.1. Materials

-

High-purity decylamine (≥99%)

-

Analytical grade organic solvents

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringe filters (0.22 µm, solvent-compatible membrane)

-

Drying oven or rotary evaporator

3.2. Procedure

-

Preparation of the Solvent-Solute Mixture:

-

Add a known volume of the selected organic solvent to a glass vial.

-

Add an excess amount of decylamine to the solvent. The presence of a distinct second phase of undissolved decylamine is necessary to ensure a saturated solution is formed.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2] The agitation should be vigorous enough to ensure thorough mixing.

-

-

Phase Separation and Sampling:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the experimental temperature for at least 12 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solvent-decylamine solution) using a pipette. To avoid disturbing the undissolved decylamine layer, it is advisable to withdraw the sample from the upper portion of the liquid.

-

-

Sample Filtration:

-

Immediately filter the collected sample through a syringe filter to remove any microscopic, undissolved droplets of decylamine.[2]

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Determine the mass of the flask containing the solution.

-

Carefully evaporate the solvent from the flask. This can be achieved in a fume hood with a gentle stream of inert gas (e.g., nitrogen) or by using a rotary evaporator.

-

Once the solvent is removed, place the flask containing the non-volatile decylamine residue in a drying oven at a temperature below its boiling point (217°C) until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved decylamine.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units:

-

Grams per 100 mL ( g/100 mL):

-

Solubility = (Mass of dissolved decylamine / Volume of sample withdrawn) * 100

-

-

Molar Solubility (mol/L):

-

Moles of decylamine = Mass of dissolved decylamine / Molar mass of decylamine (157.30 g/mol )

-

Molar Solubility = Moles of decylamine / Volume of sample withdrawn (in Liters)

-

Visualization of Experimental Workflow

The logical steps for determining the solubility of decylamine are illustrated in the following workflow diagram.

Caption: Experimental workflow for determining decylamine solubility.

References

Decylamine reactivity with acids and oxidizing agents

An In-depth Technical Guide to the Reactivity of Decylamine with Acids and Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylamine (CH₃(CH₂)₉NH₂), a primary alkylamine, is a versatile chemical intermediate and reagent in organic synthesis. Its reactivity is primarily dictated by the nucleophilic and basic nature of the lone pair of electrons on the nitrogen atom. This guide provides a detailed technical overview of the core reactivity of decylamine with two major classes of reagents: acids and oxidizing agents. Understanding these fundamental reactions is critical for its application in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Reactivity with Acids: Protonation and Salt Formation

The most fundamental reaction of decylamine is its behavior as a Brønsted-Lowry base. The lone pair of electrons on the nitrogen atom readily accepts a proton (H⁺) from an acid to form a decylammonium salt. This is a standard acid-base neutralization reaction that is typically rapid and exothermic. The resulting ammonium (B1175870) salts are ionic compounds, often exhibiting significantly different physical properties, such as higher melting points and increased water solubility, compared to the parent amine.

General Reaction Mechanism

The general mechanism involves the transfer of a proton from an acid (H-A) to the amine, forming a decylammonium cation and the conjugate base of the acid (A⁻).

Caption: General acid-base reaction of decylamine.

Data on Decylamine-Acid Reactions

The formation of decylammonium salts is a straightforward acid-base reaction that proceeds to completion with strong acids and establishes an equilibrium with weak acids.

| Acid | Reactant Formula | Product Name | Product Formula | Quantitative Data (Yield) |

| Hydrochloric Acid | HCl | Decylammonium chloride | CH₃(CH₂)₉NH₃⁺Cl⁻ | High (quantitative) |

| Sulfuric Acid | H₂SO₄ | Decylammonium bisulfate | CH₃(CH₂)₉NH₃⁺HSO₄⁻ | High (quantitative) |

| Acetic Acid | CH₃COOH | Decylammonium acetate | CH₃(CH₂)₉NH₃⁺CH₃COO⁻ | Equilibrium-dependent |

Experimental Protocol: Synthesis of Decylammonium Bisulfate

This protocol is adapted from a standard purification method for decylamine, which relies on the formation and isolation of its bisulfate salt.

-

Dissolution: Dissolve 15.7 g (0.1 mol) of decylamine in 100 mL of benzene (B151609) in a 250 mL Erlenmeyer flask.

-

Precipitation: While stirring the solution, slowly add 25 mL of 4M sulfuric acid (H₂SO₄). A white precipitate of decylammonium bisulfate will form immediately.

-

Digestion: Continue stirring the mixture at room temperature for 30 minutes to ensure complete precipitation.

-

Isolation: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 50 mL portions of benzene to remove any unreacted starting material, followed by a 50 mL wash with diethyl ether to facilitate drying.

-

Drying: Dry the decylammonium bisulfate salt in a vacuum oven at 50°C to a constant weight.

-

(Optional) Regeneration of Free Amine: To recover the decylamine, the isolated salt can be dissolved in water and treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the ammonium ion.[1]

Reactivity with Oxidizing Agents

The oxidation of decylamine is more complex than its reaction with acids and can yield a variety of products depending on the oxidizing agent, stoichiometry, and reaction conditions. Oxidation can occur at the nitrogen atom or the α-carbon (the carbon atom bonded to the nitrogen).

Major Oxidation Pathways

-

Oxidation to Imine and Decanal (B1670006): The initial step in the oxidation of a primary amine often involves the removal of two hydrogen atoms to form an imine (in this case, 1-decanimine). This imine is typically unstable in aqueous media and readily undergoes hydrolysis to yield the corresponding aldehyde (decanal) and ammonia.

-

Oxidation to Decanenitrile: With more vigorous or specific oxidizing agents, the amine can undergo a four-electron oxidation to form a nitrile (decanenitrile). This pathway is a valuable synthetic route for converting primary amines into nitriles. Studies on the oxidation of primary amines (such as propylamine) by ferrate(VI) show that nitriles are the main oxidation products, with molar yields ranging from 61% to 103%.[2] Aldehydes are observed as minor products.[2]

Caption: Major oxidation pathways for decylamine.

Data on Decylamine-Oxidant Reactions

The products of decylamine oxidation are highly dependent on the chosen reagent.

| Oxidizing Agent | Reagent Class | Major Product(s) | Minor Product(s) | Quantitative Data (Yield) |

| Ferrate(VI) (Fe(VI)O₄²⁻) | Strong Oxidant | Decanenitrile | Decanal, Ammonia | 61-103% (for nitrile, based on analogous amines)[2] |

| Potassium Permanganate (KMnO₄) | Strong Oxidant | Complex mixture of cleavage products | Decanenitrile, Decanal | Yields are often low and difficult to control |

| Hydrogen Peroxide (H₂O₂) | Peroxide | Decanal (with catalyst) | N-oxide, hydroxylamine (B1172632) derivatives | Catalyst-dependent |

| Sodium Hypochlorite (NaOCl) | Halogen-based | Decanenitrile, Decanal | N-chloroamine intermediates | Condition-dependent |

Generalized Experimental Protocol: Oxidation to Decanenitrile

As specific, reproducible protocols for decylamine oxidation are proprietary or scattered, this generalized protocol serves as a representative workflow for the catalytic oxidation of a primary amine to a nitrile using a transition metal catalyst and a terminal oxidant.

Caption: Generalized experimental workflow for oxidation.

-

Reaction Setup: To a solution of decylamine (1.57 g, 10 mmol) in a suitable solvent such as acetonitrile (B52724) (50 mL) in a round-bottom flask, add the catalyst (e.g., 1-5 mol% of a ruthenium or copper salt).

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80°C) under an inert atmosphere.

-

Addition of Oxidant: Slowly add a stoichiometric amount of the oxidizing agent (e.g., 30% aqueous hydrogen peroxide) to the reaction mixture over several hours using a syringe pump to control the reaction rate and temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the decylamine has been consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench any remaining oxidant and dilute the mixture with water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product (decanenitrile) by vacuum distillation or column chromatography on silica (B1680970) gel.

Conclusion

Decylamine exhibits predictable reactivity with acids, leading to the formation of ammonium salts, a property often exploited for purification. Its reactivity with oxidizing agents is more nuanced, offering synthetic pathways to valuable products like decanal and decanenitrile, but requiring careful selection of reagents and control of reaction conditions to achieve high selectivity and yield. The protocols and pathways outlined in this guide provide a foundational understanding for professionals engaged in the chemical manipulation of decylamine.

References

An In-depth Technical Guide on the Core Safety and Handling of Decylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylamine, a primary aliphatic amine with the chemical formula C₁₀H₂₃N, is a versatile intermediate in the synthesis of surfactants, corrosion inhibitors, and various pharmaceutical compounds.[1] Its utility in research and development necessitates a thorough understanding of its safety profile and handling requirements to mitigate potential risks to laboratory personnel and the environment. This technical guide provides a comprehensive overview of the known hazards associated with decylamine, detailed handling and storage protocols, and emergency procedures. The information is compiled from Safety Data Sheets (SDSs), peer-reviewed literature, and standardized experimental guidelines to ensure a high degree of accuracy and relevance for the intended scientific audience. All quantitative data are summarized in structured tables for ease of reference, and key experimental protocols are detailed. Additionally, logical workflows and potential toxicological pathways are visualized using diagrams to enhance comprehension.

Chemical and Physical Properties

Decylamine is a colorless to pale yellow liquid with a characteristic amine-like odor.[2][3] It is combustible and absorbs carbon dioxide from the air.[2][4] Its solubility in water is limited, but it is soluble in organic solvents such as ethanol (B145695) and ether.[2][3]

| Property | Value | References |

| CAS Number | 2016-57-1 | [2] |

| Molecular Formula | C₁₀H₂₃N | [4] |

| Molecular Weight | 157.30 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Odor | Amine-like/fishy | [2] |

| Boiling Point | 216 - 218 °C | [4] |

| Melting Point | 12 - 14 °C | [4] |

| Flash Point | 85 °C (185 °F) | [4] |

| Density | 0.787 g/cm³ at 25 °C | [5] |

| Vapor Density | 5.42 (Air = 1) | [4] |

| Water Solubility | Slightly soluble | [1] |

| Log Kow | 1.92 | [6] |

Toxicological Information

Decylamine is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[5] It is also very toxic to aquatic life with long-lasting effects.[5][7]

| Toxicity Endpoint | Value | Species | References |

| Acute Oral Toxicity (LD₅₀) | Information not available | Rat | |

| Acute Dermal Toxicity (LD₅₀) | 350 mg/kg | Rabbit | [8] |

| Aquatic Toxicity (LC₅₀) | 1.04 mg/L, 96h | Pimephales promelas (fathead minnow) | [7] |

| Aquatic Toxicity (EC₅₀) | 0.58 mg/L, 48h | Daphnia magna (water flea) | [7] |

Summary of Health Hazards

-

Acute Effects: Causes severe burns to the skin, eyes, and mucous membranes.[4][7] Ingestion can lead to severe swelling, damage to delicate tissues, and a danger of perforation of the stomach or esophagus.[7] Inhalation may cause respiratory system irritation.[7] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[7]

-

Chronic Effects: Prolonged or repeated exposure may cause adverse effects.[7] There is currently no classification of decylamine as a carcinogen.[7]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are standard procedures for evaluating the safety of chemicals like decylamine.

Acute Oral Toxicity - OECD Guideline 420 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the next step.

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100 g body weight.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

A group of animals is dosed at the selected level.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (mortality or survival), the dose for the next group is either increased or decreased.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.

-

Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Acute Dermal Toxicity - OECD Guideline 402

This guideline details the procedure for assessing the acute toxicity of a substance applied to the skin.

-

Principle: The test substance is applied to the skin of a group of animals at a limit dose, or in a stepwise procedure with multiple dose groups.

-

Test Animals: Healthy young adult rats (usually females) with intact skin are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape for 24 hours.

-

Procedure:

-

For a limit test, a single group of animals is dosed at 2000 mg/kg.

-

If a full study is required, at least three dose levels are used, with a sufficient number of animals in each group.

-

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly. The skin at the application site is examined for erythema and edema.

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD₅₀ is calculated if sufficient data are available. The substance is classified based on its acute dermal toxicity.

Fish, Acute Toxicity Test - OECD Guideline 203

This test is designed to determine the median lethal concentration (LC₅₀) of a substance to fish.

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Test Organism: A recommended fish species, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is used.

-

Test Conditions: The test is conducted in a controlled environment with respect to temperature, light cycle, and water quality (pH, dissolved oxygen).

-

Procedure:

-

A range-finding test may be conducted to determine the appropriate concentration range for the definitive test.

-

In the definitive test, fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained.

-

Mortalities are recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The cumulative mortality data are used to calculate the LC₅₀ at 96 hours with 95% confidence limits.

Daphnia sp., Acute Immobilisation Test - OECD Guideline 202

This test assesses the acute toxicity of a substance to Daphnia.

-

Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours.

-

Test Organism: Daphnia magna or a similar suitable species, less than 24 hours old at the start of the test.

-

Test Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.

-

Procedure:

-

Daphnids are exposed to at least five concentrations of the test substance. A control group is run in parallel.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Data Analysis: The results are used to calculate the concentration that immobilizes 50% of the daphnids (EC₅₀) at 48 hours.

Potential Toxicological Pathways and Mechanisms

While the precise molecular mechanisms of decylamine toxicity are not fully elucidated, research on long-chain aliphatic amines suggests several potential pathways.

Membrane Interaction and Disruption

The amphiphilic nature of decylamine, with its long hydrophobic alkyl chain and hydrophilic amine group, allows it to interact with and penetrate biological membranes.[9] This interaction can disrupt the lipid bilayer, leading to increased membrane permeability, loss of cellular integrity, and ultimately cell death.[1]

Caption: Decylamine interaction with the cell membrane.

Induction of Apoptosis via MAPK Signaling

Studies on similar long-chain fatty amines have shown that they can induce apoptosis (programmed cell death) through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically involving c-Jun N-terminal kinase (JNK) and p38.[10]

Caption: Apoptosis induction by decylamine via MAPK pathway.

Cellular Stress, Mitochondrial Dysfunction, and Oxidative Stress

Aliphatic amines can induce cellular stress, which may lead to mitochondrial dysfunction.[11][12] Impaired mitochondrial function can result in the overproduction of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components and contribute to cell death.[8][13]

Caption: Decylamine-induced cellular and oxidative stress.

Innate Immune System Activation

Primary amines have the potential to trigger innate immune responses. This can occur through the activation of pattern recognition receptors like Toll-like receptor 4 (TLR4) or through the complement system, leading to an inflammatory response.[14][15][16]

Caption: Potential innate immune activation by decylamine.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and a lab coat or chemical-resistant apron.[10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]

Handling

-

Work in a well-ventilated area, preferably a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[7]

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers tightly closed.[7]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][7]

-

Store in a corrosives area.[7]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[7]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Combustible material. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment. Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]

-

Methods for Containment and Cleaning Up: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.[4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[7]

Conclusion

Decylamine is a valuable chemical for research and development, but it poses significant health and environmental hazards. A thorough understanding of its properties, potential toxicological pathways, and strict adherence to safety and handling protocols are paramount for its safe use in a laboratory setting. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment. Continuous vigilance and adherence to established safety guidelines are essential when working with this and other hazardous chemicals.

References

- 1. Interaction of aliphatic amino acids with zwitterionic and charged lipid membranes: hydration and dehydration phenomena - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Cytotoxicity and antineoplastic activities of alkylamines and their borane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. ams.usda.gov [ams.usda.gov]

- 6. The membrane affinities of the aliphatic amino acid side chains in an alpha-helical context are independent of membrane immersion depth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Current Insights into the Neurotoxicity of Melamine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decylamine | High-Purity Amine Reagent | RUO [benchchem.com]

- 10. [Oleylamine (long-chain fatty amine)-induced cell death through MAP kinase pathways in human pancreatic cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Insights into the Neurotoxicity of Melamine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Developments Targeting Toll-like Receptor 4 Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. immuneed.com [immuneed.com]

Synthesis of Decylamine from Decanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the conversion of decanoic acid to decylamine, a valuable intermediate in the pharmaceutical and agrochemical industries. The guide provides a comparative analysis of key methodologies, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Overview of Synthetic Strategies

The synthesis of decylamine from decanoic acid can be accomplished through several strategic pathways. The most common and well-documented routes involve the initial activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by transformation to an amide and subsequent rearrangement or reduction. Direct catalytic methods are also emerging as viable alternatives. The primary routes discussed in this guide are:

-

Route 1: Synthesis via Decanoyl Chloride and Decanamide (B1670024)

-

Step 1: Conversion of decanoic acid to decanoyl chloride.

-

Step 2: Conversion of decanoyl chloride to decanamide.

-

Step 3 (Option A): Hofmann rearrangement of decanamide to decylamine.

-

Step 3 (Option B): Curtius rearrangement of a decanoyl azide (B81097) (derived from decanoyl chloride) to decylamine.

-

Step 3 (Option C): Direct reduction of decanamide to decylamine.

-

-

Route 2: Direct Reductive Amination

-

Route 3: Biocatalytic Synthesis

This guide will focus on the most established chemical methods (Route 1), providing detailed protocols and comparative data.

Route 1: Multi-step Synthesis via Decanoyl Chloride and Decanamide

This classical approach offers robust and scalable methods for the synthesis of decylamine.

Step 1: Synthesis of Decanoyl Chloride

The conversion of decanoic acid to the more reactive decanoyl chloride is a crucial first step. Two common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is frequently preferred for its milder reaction conditions and the formation of gaseous byproducts that are easily removed.[2][3]

Table 1: Comparison of Reagents for Decanoyl Chloride Synthesis

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Reflux, neat or in an inert solvent[1] | Inexpensive, readily available | Excess reagent can be difficult to remove due to its relatively high boiling point (76 °C).[4] |

| Oxalyl Chloride ((COCl)₂) ** | 0 °C to room temperature in an inert solvent (e.g., DCM) with catalytic DMF[2][5] | Mild conditions, high yield, byproducts are gaseous (CO, CO₂, HCl)[2][3] | More expensive than thionyl chloride. |

Experimental Protocol: Synthesis of Decanoyl Chloride using Oxalyl Chloride [2][3][5]

-

Materials:

-

Decanoic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Round-bottom flask, dropping funnel, and standard glassware for inert atmosphere reactions.

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of DMF (e.g., 3 drops) to the solution.[5]

-

Slowly add oxalyl chloride (2.0-4.0 equivalents) dropwise to the stirred solution. Vigorous gas evolution will be observed.[2][5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.[2]

-

The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude decanoyl chloride can often be used in the next step without further purification.[2] For high purity, vacuum distillation is recommended.[4]

-

Workflow for Decanoyl Chloride Synthesis

Caption: General workflow for the synthesis of decanoyl chloride.

Step 2: Synthesis of Decanamide

Decanoyl chloride is readily converted to decanamide by reaction with ammonia (B1221849) or a protected form of ammonia. This is a nucleophilic acyl substitution reaction.[6]

Table 2: Reagents for the Synthesis of Decanamide

| Reagent | Typical Conditions | Notes |

| Aqueous Ammonia | Biphasic system (e.g., DCM/water) with vigorous stirring. | A straightforward and common method. |

| Ammonia Gas | Bubbled through a solution of decanoyl chloride in an inert solvent. | Requires careful handling of gaseous ammonia. |

Experimental Protocol: Synthesis of Decanamide [6]

-

Materials:

-

Decanoyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve decanoyl chloride (1.0 equivalent) in DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate of decanamide will form.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold DCM to remove impurities.

-

The crude decanamide can be purified by recrystallization (e.g., from ethanol/water).

-

Reaction Pathway for Decanamide Synthesis

Caption: Reaction of decanoyl chloride with ammonia.

Step 3: Conversion of Decanamide to Decylamine

There are several methods to convert the amide to the final amine product. The choice of method can depend on factors such as desired yield, tolerance of functional groups, and safety considerations.

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[7] This is achieved by treating the amide with bromine and a strong base, such as sodium hydroxide (B78521).[8] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[7]

Table 3: Hofmann Rearrangement of Decanamide

| Reagents | Typical Conditions | Yield | Notes |

| Br₂, NaOH(aq) | Aqueous solution, heating | Moderate to good | A classic method. Yields can sometimes be affected by side reactions.[9] |

| NaOBr (in situ from Br₂ and NaOH) | Aqueous solution, heating | Moderate to good | Functionally the same as using Br₂ and NaOH.[7] |

Experimental Protocol: Hofmann Rearrangement of Decanamide

-

Materials:

-

Decanamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Ice bath

-

Standard laboratory glassware

-

-

Procedure:

-

Prepare a solution of sodium hypobromite (B1234621) by slowly adding bromine (1.0 equivalent) to a cold (0-5 °C) solution of sodium hydroxide (excess) in water.

-

Add decanamide (1.0 equivalent) to the freshly prepared hypobromite solution.

-

Slowly heat the mixture, for example, to 50-75 °C.

-

The reaction progress can be monitored by the disappearance of the solid amide.

-

Once the reaction is complete, cool the mixture. The decylamine may separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain crude decylamine.

-

The product can be purified by vacuum distillation.

-

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[10][11] The acyl azide is typically prepared from the corresponding acyl chloride.[12] This method is known for its ability to produce pure primary amines without contamination from secondary or tertiary amines.[13]

Table 4: Curtius Rearrangement for Decylamine Synthesis

| Step | Reagents | Typical Conditions | Notes |

| 1. Azide Formation | Decanoyl chloride, Sodium azide (NaN₃) | Acetone or a biphasic system | Acyl azides can be explosive and should be handled with care.[8] |

| 2. Rearrangement and Hydrolysis | Heat in an inert solvent, followed by acidic or basic hydrolysis | Reflux in toluene (B28343), then add HCl(aq) | The isocyanate intermediate can be trapped with other nucleophiles if desired.[10] |

Experimental Protocol: Curtius Rearrangement

-

Materials:

-

Decanoyl chloride

-

Sodium azide (NaN₃)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware

-

-

Procedure:

-

Preparation of Decanoyl Azide: In a round-bottom flask, dissolve decanoyl chloride (1.0 equivalent) in a suitable solvent like acetone. Cool the solution in an ice bath. Slowly add a solution of sodium azide (a slight excess) in water. Stir vigorously for 1-2 hours at 0-5 °C. Extract the decanoyl azide into an organic solvent (e.g., toluene) and carefully separate the layers. Caution: Acyl azides are potentially explosive and should not be isolated in a pure state. It is best to use the solution directly in the next step.

-

Rearrangement and Hydrolysis: Gently heat the solution of decanoyl azide in toluene to reflux. The rearrangement to decyl isocyanate will occur with the evolution of nitrogen gas.

-

After gas evolution ceases, cool the solution.

-

For hydrolysis, add dilute hydrochloric acid and heat the mixture to reflux to hydrolyze the isocyanate to decylamine hydrochloride.

-

Cool the mixture and basify with sodium hydroxide solution to liberate the free decylamine.

-

Extract the decylamine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

-

Decanamide can be directly reduced to decylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[14][15] This method is effective but requires anhydrous conditions and careful handling of the pyrophoric LiAlH₄.

Table 5: Reduction of Decanamide to Decylamine

| Reagent | Typical Conditions | Yield | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux, followed by aqueous workup[15] | High | Reduces the carbonyl group completely to a methylene (B1212753) group.[14] Requires strict anhydrous conditions. |

Experimental Protocol: Reduction of Decanamide with LiAlH₄ [15]

-

Materials:

-

Decanamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place a suspension of LiAlH₄ (excess) in anhydrous diethyl ether under an inert atmosphere.

-

Dissolve decanamide (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.

-